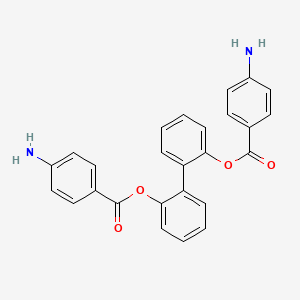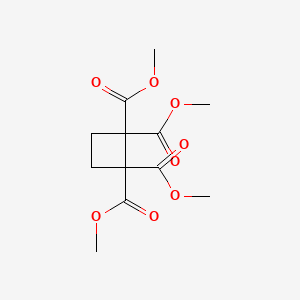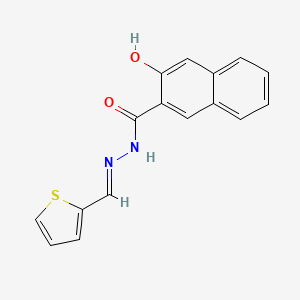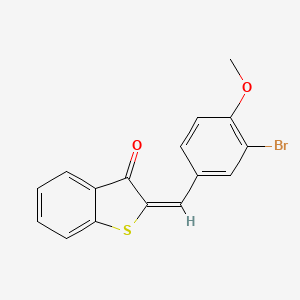![molecular formula C19H24N6O B5514558 N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)
N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions and Japp-Klingemann method followed by 2-decarboxylation. Amidification is carried out by condensation of corresponding acids with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide (Menciu et al., 1999).
Molecular Structure Analysis
The molecular structures of similar compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined, showcasing intramolecular N-H...O hydrogen bonds (Wu et al., 2005).
Chemical Reactions and Properties
Compounds like 2-dimethylaminomethylene-1,3-diones react with N-C-N dinucleophiles, forming various pyrimidine derivatives. These reactions showcase the reactivity of similar dimethylamino groups in the formation of pyrimidines (Schenone et al., 1990).
Physical Properties Analysis
The crystal structures of compounds with similar pyrimidine rings, like in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate, reveal nonplanar conformations and hydrogen-bonded ribbons, indicating the solid-state physical characteristics (Trilleras et al., 2008).
Chemical Properties Analysis
Chemical properties can be inferred from studies like the one by Geng et al. (2023), which used density functional theory (DFT) to analyze molecular structures and physicochemical properties of related compounds. This includes molecular electrostatic potential and frontier molecular orbitals analysis (Geng et al., 2023).
科学的研究の応用
Antiallergic Potential
The compound N-(pyridin-4-yl)-(indol-3-yl)acetamides, structurally related to N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide, has been explored for its antiallergic properties. A study by Menciu et al. (1999) identified certain amides in this series as potent antiallergic agents. In particular, they found that variations in the indole substituents and the alkanoic chain length significantly influenced antiallergic potency. One such amide showed notable efficacy in inhibiting histamine release and other allergic responses in experimental models (Menciu et al., 1999).
Synthesis and Potential Applications
The synthesis of related compounds like 1-alkyl-5-phenyl-4(1H)pyrimidinones, which share a core structural similarity, has been reported by Beck and Gajewski (1976). These pyrimidinones were synthesized through condensation reactions involving phenylacetamides and dimethylformamide dimethyl acetal. Such compounds, due to their structural uniqueness, may have various potential applications in medicinal chemistry and drug design (Beck & Gajewski, 1976).
Antimicrobial Activity
Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, using a similar chemical structure, to investigate their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Molecular Imprinting and Biological Evaluation
Fahim and Abu-El Magd (2021) explored the application of similar compounds in molecular imprinting and biological evaluation. They investigated the reaction of 5-aminouracil with ethyl cyanoacetate, leading to the synthesis of a compound with potential applications in the enhancement of molecular imprinted polymers. This research suggests possible use in various fields, including material science and biology (Fahim & Abu-El Magd, 2021).
将来の方向性
The future directions for research on this compound could include further investigation into its synthesis, reactions, and potential applications. This could involve studying its interactions with various biological targets, exploring its potential use in pharmaceuticals, or investigating its physical and chemical properties in more detail .
特性
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-13-23-17(11-18(24-13)25(2)3)20-8-9-21-19(26)10-14-12-22-16-7-5-4-6-15(14)16/h4-7,11-12,22H,8-10H2,1-3H3,(H,21,26)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGICAOMQZINQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(1H-indol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)
![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)
![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)


![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)

